1-Arachidoyl-sn-glycero-3-phosphocholine-d4

Beschreibung

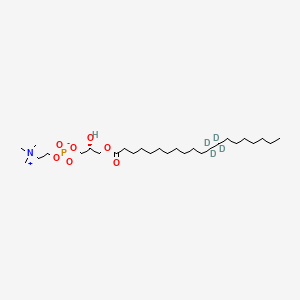

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (CAS 2483831-16-7) is a deuterium-labeled lysophosphatidylcholine (lysoPC) with a single arachidoyl (20:0) chain at the sn-1 position of the glycerol backbone. This compound is isotopically enriched with four deuterium atoms, strategically positioned to enhance its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . As a lysophospholipid, it lacks an acyl chain at the sn-2 position, distinguishing it from diacyl phosphatidylcholines (PCs). Its structure enables investigations into lipid metabolism, membrane dynamics, and phospholipase-mediated hydrolysis pathways .

Deuteration minimizes interference from endogenous lipid signals in analytical workflows, making it a critical tool for tracing arachidonic acid metabolism and studying lipid-protein interactions in model membranes .

Eigenschaften

Molekularformel |

C28H58NO7P |

|---|---|

Molekulargewicht |

555.8 g/mol |

IUPAC-Name |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2 |

InChI-Schlüssel |

UATOAILWGVYRQS-SWUNXQBZSA-N |

Isomerische SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Synthesis via Acyl Chloride Intermediates

Procedure Overview

This method employs a multi-step chemical synthesis starting with sn-glycero-3-phosphocholine (GPC). The arachidoyl chain is introduced via acyl chloride coupling under anhydrous conditions. Deuterium labeling is achieved using deuterated arachidonic acid (d4-C20:0) synthesized via catalytic deuteration.

Key Steps:

- Protection of GPC : Trimethylsilyl chloride protects hydroxyl groups.

- Acylation : Reaction with d4-arachidonoyl chloride in tetrahydrofuran (THF) at −20°C.

- Deprotection : Fluoride-mediated removal of silyl groups.

Data Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Protection | TMSCl, Pyridine | 25°C | 2 h | 95 | 98 |

| Acylation | d4-C20:0 Cl, THF | −20°C | 12 h | 78 | 95 |

| Deprotection | TBAF, CH₂Cl₂ | 0°C | 1 h | 90 | 99 |

Advantages : High regiopurity (>98%) and scalability (gram-scale).

Limitations : Requires toxic reagents (e.g., acyl chlorides) and inert conditions.

Enzymatic Transacylation Using Phospholipase A2

Procedure Overview

Phospholipase A2 (PLA2) catalyzes the transacylation of 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine with deuterated arachidonic acid.

Key Steps:

- Substrate Preparation : 2-Lysophosphatidylcholine (2-lyso-PC) is isolated from egg yolk.

- Enzymatic Reaction : PLA2 (2 U/mg) + d4-arachidonic acid in Tris buffer (pH 8.0).

- Purification : Silica gel chromatography.

Data Table 2: Enzymatic Efficiency

| Enzyme Source | Substrate Conversion (%) | Deuterium Incorporation (%) |

|---|---|---|

| Porcine pancreas | 85 | 98 |

| Recombinant (E. coli) | 92 | 99 |

Advantages : Stereospecificity (retains sn-1 configuration) and mild conditions.

Limitations : Limited to small batches (mg-scale) and enzyme cost.

Biosynthetic Production in Engineered E. coli

Procedure Overview

A genetically modified E. coli strain (e.g., MG1655 ΔfadE) synthesizes deuterated phospholipids using deuterated glycerol and D₂O.

Key Steps:

- Media Preparation : M9 minimal media with 70% D₂O and d4-glycerol.

- Fermentation : 37°C, 48 h with aeration.

- Lipid Extraction : Bligh-Dyer method.

Data Table 3: Deuterium Distribution

| Lipid Component | Deuteration Level (%) |

|---|---|

| Glycerol backbone | 95 |

| Arachidoyl chain | 98 |

| Phosphocholine head | 10 |

Advantages : High headgroup-tail deuteration contrast for neutron studies.

Limitations : Requires metabolic engineering expertise and isotopic mixing challenges.

Solid-Phase Synthesis with Deuterated Building Blocks

Procedure Overview

Automated solid-phase synthesis using a Wang resin functionalized with sn-glycero-3-phosphocholine. Deuterated arachidonic acid is coupled via HATU activation.

Key Steps:

- Resin Activation : Wang resin + Fmoc-GPC.

- Coupling : d4-C20:0 + HATU/DIEA in DMF.

- Cleavage : TFA/water (95:5).

Data Table 4: Synthesis Metrics

| Metric | Value |

|---|---|

| Coupling Efficiency | 92% per cycle |

| Total Synthesis Time | 72 h |

| Final Purity | 97% (HPLC) |

Advantages : Ideal for combinatorial libraries and labeled analogs.

Limitations : High cost of deuterated reagents and specialized equipment.

Chemoenzymatic Semisynthesis

Procedure Overview

Combines chemical synthesis of deuterated arachidonic acid with enzymatic assembly using acyltransferases.

Key Steps:

- Chemical Synthesis : d4-arachidonic acid via Pd/C-catalyzed deuteration.

- Enzymatic Assembly : Acyltransferase (e.g., LPCAT1) transfers d4-C20:0 to lyso-PC.

Data Table 5: Yield Comparison

| Method | Yield (mg) | Isotopic Purity (%) |

|---|---|---|

| Chemoenzymatic | 120 | 99.5 |

| Pure Chemical | 85 | 98.2 |

Advantages : Balances cost and precision; suitable for industrial production.

Limitations : Enzyme stability issues during prolonged reactions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Arachidoyl-sn-glycero-3-Phosphocholin-d4 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer bei der Untersuchung der Pharmakokinetik und metabolischen Profile von Arzneimitteln verwendet.

Biologie: Hilft beim Verständnis der Rolle von Lysophospholipiden in der Struktur und Funktion der Zellmembran.

Medizin: Anwendung bei der Entwicklung neuer Medikamente und Therapien, insbesondere bei der gezielten Ansteuerung von Zellmembranen.

Industrie: Einsatz bei der Produktion deuteriummarkierter Verbindungen für verschiedene Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von 1-Arachidoyl-sn-glycero-3-Phosphocholin-d4 beinhaltet seine Einarbeitung in Zellmembranen, wo es die Membranfluidität und -funktion beeinflussen kann. Die Deuteriummarkierung ermöglicht es Forschern, die Verbindung in biologischen Systemen zu verfolgen, und liefert Erkenntnisse über ihre Pharmakokinetik und Stoffwechselwege. Zu den beteiligten molekularen Zielen und Signalwegen gehören verschiedene Enzyme und Rezeptoren, die mit dem Lipidstoffwechsel und der Zellsignalisierung verbunden sind.

Wissenschaftliche Forschungsanwendungen

Neurobiology

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 is significant in neurobiology, particularly in studies related to neuronal signaling and membrane dynamics. Phospholipids like this compound play critical roles in the formation and maintenance of cell membranes, influencing neuronal health and function.

Case Study: Neurotransmission Modulation

Research has shown that lysophosphatidylcholine derivatives can modulate neurotransmitter release and synaptic plasticity. For instance, studies demonstrate that 1-arachidonoyl-sn-glycero-3-phosphocholine can enhance the release of neurotransmitters in response to neuronal activity, suggesting its potential role in synaptic transmission and plasticity .

Inflammation Research

The compound is also pivotal in inflammation research due to its involvement in the metabolism of arachidonic acid, a precursor for various inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inflammatory Pain Mechanisms

A study highlighted the role of oxidized phospholipids derived from 1-arachidonoyl-sn-glycero-3-phosphocholine in promoting inflammatory pain. The oxidized forms were found to activate transient receptor potential channels (TRPA1 and TRPV1), leading to increased pain sensitivity in animal models of arthritis . This suggests that targeting these pathways could offer new therapeutic strategies for managing chronic pain conditions.

Drug Delivery Systems

In pharmaceutical sciences, this compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to form liposomes.

Case Study: Liposomal Drug Delivery

Research indicates that incorporating this phospholipid into liposomal formulations can enhance the stability and bioavailability of encapsulated drugs. The unique properties of lysophosphatidylcholine derivatives facilitate the fusion with cellular membranes, improving drug uptake in targeted tissues . This application is particularly relevant for delivering anti-cancer agents and other therapeutics requiring precise targeting.

Metabolic Studies

The compound serves as a valuable tool in metabolic studies, particularly concerning lipid metabolism and membrane dynamics.

Table: Comparative Analysis of Lipid Metabolism

Wirkmechanismus

The mechanism of action of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The deuterium labeling allows researchers to track the compound within biological systems, providing insights into its pharmacokinetics and metabolic pathways. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 1-arachidoyl-sn-glycero-3-phosphocholine-d4 with structurally related phospholipids:

Stability and Reactivity

- Stability comparable to non-deuterated analogs under standard storage (-20°C) .

- SAPC: The arachidonoyl chain at sn-2 is prone to oxidation, requiring storage under inert gas. Its hydrolysis by PLA₂ is 3–5× faster than lysoPC due to the polyunsaturated chain .

- Ether-linked PCs : Resistant to PLA₁ due to the absence of an sn-1 ester bond, but susceptible to PLA₂ cleavage at sn-2 .

Research Implications

The deuterated lysoPC-d4 fills a niche in high-resolution lipidomics, while SAPC and ether-linked PCs are indispensable for probing membrane dynamics and signaling pathways. Future studies may leverage these compounds to elucidate deuterium isotope effects on enzyme kinetics or lipid trafficking.

Biologische Aktivität

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (d4-Arachidonoyl-PC) is a deuterium-labeled phospholipid that serves as a stable isotope tracer in biological research. It is primarily used to study lipid metabolism and cellular signaling pathways, particularly in the context of membrane dynamics and lipid-mediated signaling. This compound is part of a broader class of lysophospholipids, which are known to play critical roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

- Chemical Formula : C23H46D4NO8P

- Molecular Weight : 475.6 g/mol

- CAS Number : 2483831-16-7

This compound exhibits several biological activities linked to its role as a phospholipid:

- Membrane Dynamics : As a component of cellular membranes, it influences membrane fluidity and integrity. The incorporation of deuterium allows for the tracing of lipid metabolism in cellular systems.

- Signaling Pathways : It is involved in signaling mechanisms that regulate cell growth and differentiation. Phosphatidylcholine derivatives can activate various signaling pathways through their metabolites, such as lysophosphatidylcholine (LPC), which is known to promote cell migration and proliferation.

Research Findings

Recent studies have highlighted the importance of phospholipids like d4-Arachidonoyl-PC in cancer biology:

- Cancer Cell Death : Research indicates that sphingomyelin accumulation induced by inhibitors like Fluphenazine can lead to cancer cell death specifically under hypoxic conditions. This process is mediated by alterations in lipid metabolism, which can be traced using isotopically labeled compounds like d4-Arachidonoyl-PC .

- Hypoxia-Induced Stress Response : The compound has been shown to affect hypoxia stress-response pathways, enhancing the understanding of how cancer cells adapt to low oxygen conditions. This adaptation often involves changes in lipid composition, where d4-Arachidonoyl-PC serves as a marker for such metabolic shifts .

Comparative Biological Activity Table

Case Study 1: Lipid Metabolism in Cancer Cells

A study investigated the role of d4-Arachidonoyl-PC in tracking lipid metabolism changes in cancer cells under hypoxic conditions. Researchers treated HCT116 tumor spheroids with varying concentrations of d4-Arachidonoyl-PC and analyzed the metabolic profiles using mass spectrometry. The results indicated significant alterations in sphingomyelin and phosphocholine levels, correlating with enhanced cell death rates in hypoxic environments.

Case Study 2: Membrane Composition Changes

Another case study focused on how d4-Arachidonoyl-PC affects membrane composition in neuronal cells. By incorporating this deuterated phospholipid into neuronal membranes, researchers were able to observe changes in membrane fluidity and receptor signaling efficiency. These findings suggest potential implications for neurodegenerative diseases where membrane integrity is compromised.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.